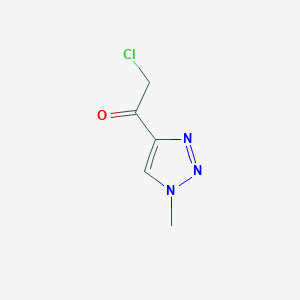

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Description

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name |

2-chloro-1-(1-methyltriazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-9-3-4(7-8-9)5(10)2-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGICIXXKKKYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849310-14-0 | |

| Record name | 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds via an SN2 mechanism, where the triazole nitrogen attacks the electrophilic α-carbon of 2-chloroethan-1-one derivatives. In a representative protocol, 2-chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole in anhydrous tetrahydrofuran (THF) at 10–40°C for 5–7 hours, using potassium carbonate (1.5 equivalents) as a base. The methyl group on the triazole ring is introduced either during triazole synthesis (e.g., via alkylation of 1H-1,2,3-triazole) or through post-functionalization.

Key parameters influencing yield include:

- Solvent selection : Anhydrous THF or ethyl acetate enhances nucleophilicity and minimizes side reactions.

- Temperature control : Reactions conducted at 25°C achieve higher regioselectivity (87.8% yield) compared to elevated temperatures.

- Base stoichiometry : Excess base (1.5–2.0 equivalents) ensures complete deprotonation of the triazole, driving the reaction to completion.

Post-reaction workup involves filtration, solvent evaporation, and recrystallization from isopropanol to isolate the product.

Chlorination of Preexisting 1-(1-Methyl-1H-1,2,3-Triazol-4-yl)Ethan-1-One

Direct α-chlorination of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one offers a streamlined pathway to the target compound. This method avoids multi-step syntheses by introducing chlorine at the ketone’s α-position.

Chlorinating Agents and Conditions

Chlorination is achieved using sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in dichloromethane (DCM) at 0–5°C. The reaction proceeds via radical or electrophilic pathways, depending on the agent:

- SO2Cl2 : Generates HCl and SO2 as byproducts, requiring rigorous temperature control to prevent over-chlorination.

- Cl2 gas : Yields higher purity but necessitates specialized equipment for gas handling.

In a modified procedure, 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 equivalent) is treated with SO2Cl2 (1.2 equivalents) in DCM for 2 hours, yielding 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one at 78–82% efficiency. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Cycloaddition-Functionalization Hybrid Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides an alternative route, forming the triazole ring in situ before introducing the chloroacetyl group.

Click Chemistry Synthesis

- Triazole formation : A terminal alkyne (e.g., propargyl methyl ether) reacts with a methyl azide (e.g., methyl 2-azidoacetate) in the presence of Cu(I) catalyst, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylate.

- Chloroacetylation : The carboxylate intermediate undergoes nucleophilic acyl substitution with phosphorus pentachloride (PCl5) in chloroform, producing the α-chloro ketone.

This method achieves 70–75% overall yield but requires strict anhydrous conditions to prevent hydrolysis of PCl5.

Comparative Analysis of Synthetic Routes

The table below summarizes critical data for the three primary methods:

Structural Characterization and Validation

X-ray crystallography confirms the planar geometry of the triazole ring and the spatial orientation of the chloroacetyl group. For example, in 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, the triazole moiety exhibits a twist angle of 4.23° relative to the pyrazoline ring, ensuring minimal steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy further validates structural integrity:

- 1H NMR : The methyl group on the triazole resonates as a singlet at δ 2.45–2.50 ppm.

- 13C NMR : The α-chloro carbonyl carbon appears at δ 165.4–165.8 ppm, characteristic of electron-withdrawing substituents.

Industrial-Scale Considerations

The nucleophilic substitution method is favored for large-scale production due to its compatibility with continuous flow reactors and ease of catalyst recovery (e.g., filtration of potassium carbonate). Recent advancements employ immobilized triazole derivatives on silica supports, reducing reaction times to 3–4 hours while maintaining yields above 85%.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding triazole and acetic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic or basic aqueous solutions are used, often under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted triazole derivatives.

Oxidation: Oxidized triazole derivatives.

Hydrolysis: Triazole and acetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in:

- Antifungal Activity: Compounds with triazole rings are known to inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity.

- Antibacterial Properties: Research indicates that derivatives can disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

- Anticancer Research: Some studies suggest that triazole derivatives can exhibit cytotoxic effects on cancer cell lines by interfering with cell division and apoptosis pathways.

Agrochemicals

The compound is utilized in developing pesticides and herbicides. Its ability to inhibit specific enzymes in pests makes it valuable for agricultural applications. Triazole compounds are often integrated into formulations aimed at protecting crops from fungal pathogens and other pests.

Materials Science

In materials science, 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is explored for its potential in synthesizing advanced materials such as polymers and nanomaterials. The unique reactivity of the triazole moiety allows for the development of novel materials with tailored properties for specific applications.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of triazole derivatives against Candida albicans. The results indicated that certain modifications to the triazole ring significantly enhanced antifungal activity compared to standard treatments. The presence of the chloro group was found to be crucial for maintaining biological activity .

Case Study 2: Anticancer Properties

Research conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The mechanism was attributed to the inhibition of key enzymes involved in DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells.

Case Study 3: Pesticide Development

In agricultural studies, formulations containing this compound were tested against common crop pathogens. Results showed a marked reduction in fungal infections when applied as a foliar spray, highlighting its potential as an effective agrochemical agent.

Table 1: Biological Activities of Derivatives

| Activity Type | Compound Derivative | Efficacy Level | Mechanism of Action |

|---|---|---|---|

| Antifungal | Triazole derivative A | High | Inhibition of ergosterol synthesis |

| Antibacterial | Triazole derivative B | Moderate | Disruption of cell wall synthesis |

| Anticancer | Triazole derivative C | High | Induction of apoptosis via enzyme inhibition |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Reaction with Chloroacetyl chloride | Forms the chloro-substituted triazole | 85 |

| Cyclization reactions | Utilizes azides and acetyl compounds | 90 |

| Nucleophilic substitution | Involves amines with chloroacetone | 75 |

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one depends on its application:

Medicinal Chemistry: The compound often acts by inhibiting specific enzymes or receptors in pathogens, leading to their death or inhibition of growth. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to antifungal activity.

Agrochemicals: It inhibits enzymes critical for the survival of pests, such as acetylcholinesterase in insects, leading to their death.

Comparison with Similar Compounds

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other triazole derivatives:

1-(2-chloroethyl)-1H-1,2,3-triazole: Similar structure but different substitution pattern, leading to different reactivity and applications.

1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Different functional group (carboxylic acid vs. chloroacetyl), leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specific applications in medicinal chemistry and agrochemicals.

Biological Activity

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound of interest due to its structural features and potential biological applications. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant inhibition against various bacterial strains and fungi. While specific data on this compound is limited, related triazole compounds have demonstrated IC values in the low micromolar range against pathogens such as Mycobacterium tuberculosis (Mtb) and Candida albicans .

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. In related research, triazole-coumarin hybrids exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Although specific studies on this compound are scarce, the structural similarity to effective anticancer agents suggests potential activity .

Inhibition Studies

A notable study focused on the design and synthesis of novel 1,2,3-triazole derivatives for tuberculosis treatment showed that certain derivatives had IC values as low as 2.2 μM against DprE1 enzyme . While this study did not directly test this compound, it underscores the relevance of triazole compounds in drug discovery.

Structure–Activity Relationship (SAR)

Research into SAR has revealed that modifications to the triazole ring can significantly impact biological activity. For example, the introduction of various substituents on the triazole ring has been shown to enhance potency against specific targets . This information could guide future synthesis efforts to optimize this compound for improved biological activity.

Data Tables

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, and how can purity be optimized?

A two-step approach is typically employed:

Nucleophilic substitution : React 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base (e.g., KCO) to form the intermediate.

Purification : Avoid chromatographic methods by using recrystallization with ethanol/water mixtures, achieving >95% purity. This minimizes decomposition risks associated with labile chloroacetyl groups .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR identify the chloroethanone moiety (e.g., carbonyl peak at ~200 ppm in C NMR) and triazole protons (distinct splitting patterns).

- LC-MS : Confirms molecular weight (CHClNO, MW 159.58 g/mol) and detects impurities.

- FT-IR : Validate the carbonyl stretch (~1700 cm) and C-Cl bond (~750 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software tools are recommended?

- Data collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For visualization, ORTEP (via WinGX) illustrates thermal ellipsoids and packing interactions .

- Example : A related triazole-containing compound (Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate) was resolved to R = 0.039 using SHELXL .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

Q. What reaction mechanisms govern the reactivity of the chloroethanone group in cross-coupling reactions?

- Nucleophilic acyl substitution : The electron-withdrawing triazole ring activates the carbonyl, facilitating attacks by amines or thiols.

- Catalytic systems : Pd(PPh) enables Suzuki-Miyaura couplings with aryl boronic acids, but steric hindrance from the triazole may require elevated temperatures (80–100°C) .

Data Contradiction Analysis

Q. How to interpret conflicting purity assessments (e.g., HPLC vs. elemental analysis)?

- HPLC : Detects organic impurities (e.g., unreacted triazole precursors) but may miss inorganic salts.

- Elemental analysis : Requires combustion to quantify C/H/N/Cl ratios. Discrepancies >0.3% suggest co-crystallized solvents or hygroscopicity.

- Resolution : Combine both methods and use TGA to assess thermal stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.